molecular formula C16H14O5 B14453360 2-(2,3-Dimethoxybenzoyl)benzoic acid CAS No. 76250-92-5

2-(2,3-Dimethoxybenzoyl)benzoic acid

Cat. No.: B14453360
CAS No.: 76250-92-5
M. Wt: 286.28 g/mol
InChI Key: VUOBIQYNJQGJMI-UHFFFAOYSA-N
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Description

Academic Significance of the 2,3-Dimethoxybenzoyl Moiety in Organic Synthesis

The dimethoxybenzoyl moiety, in its various isomeric forms, is a valuable structural unit in organic synthesis, frequently appearing in natural products and pharmacologically active molecules. The specific 2,3-dimethoxy substitution pattern imparts distinct electronic and steric characteristics that chemists can leverage in molecular design.

While the 2,3-dimethoxybenzoyl group is a specific subset of a broader class, its utility is demonstrated in the synthesis of complex molecules. For instance, the related 2-(2,3-dimethoxyphenyl) moiety is a key component in the synthesis of imidazole (B134444) and oxadiazole analogues that have been studied for their binding affinities to dopamine (B1211576) receptors. nih.gov In these studies, the dimethoxyphenyl group is a crucial part of the ligand structure, influencing its interaction with biological targets. nih.gov The presence of methoxy (B1213986) groups, which are electron-donating, can modulate the reactivity of the aromatic ring and participate in hydrogen bonding, which is critical for molecular recognition processes.

Furthermore, methoxy-substituted aromatic compounds are important intermediates in the synthesis of various derivatives. For example, 2,3-dimethoxybenzaldehyde (B126229) serves as a precursor for more complex pharmaceutical intermediates. google.com The academic interest in such moieties lies in their role as versatile building blocks, allowing for the construction of elaborate molecular architectures with potential applications in medicinal chemistry and materials science.

Research Trajectory of Substituted Benzoic Acids and Benzoylbenzoic Acids

The study of benzoic acid and its derivatives has a rich history, evolving from early investigations of a natural product to a cornerstone of modern organic synthesis. Benzoic acid itself was first described in the 16th century through the dry distillation of gum benzoin. wikipedia.orgchemeurope.com Its composition was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. chemeurope.comua.edu The discovery of its antifungal properties by Salkowski in 1875 marked the beginning of its commercial use as a preservative. wikipedia.orgchemeurope.com

The research trajectory for substituted benzoic acids has expanded significantly from these origins. Early industrial preparations involved processes like the hydrolysis of benzotrichloride, but these have largely been replaced by the catalytic oxidation of toluene, which is more environmentally friendly. wikipedia.orgnewworldencyclopedia.org In academia, substituted benzoic acids are recognized as crucial precursors and building blocks for a vast array of molecules, including pharmaceuticals, agrochemicals, and dyes. preprints.orgijcrt.org Modern research often focuses on synthesizing novel derivatives with specific biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties. preprints.orgnih.gov The electronic effects of different substituents on the acidity and reactivity of the benzoic acid ring remain a fundamental area of study. ijcrt.org

The research path of benzoylbenzoic acids is similarly noteworthy. Initially, these compounds, particularly 2-benzoylbenzoic acid, gained prominence as essential intermediates in the synthesis of anthraquinone (B42736) dyes. google.com The synthetic utility of these molecules has since broadened. In materials science, substituted 2-benzoylbenzoic acids are key precursors for producing phthalide (B148349) color formers, which are integral to technologies like carbonless copy paper. More recent research has ventured into coordination chemistry, where the carboxylate and carbonyl groups of benzoylbenzoic acid derivatives serve as excellent ligands for forming complexes with various metal ions. Additionally, these compounds are used as model substrates to study reaction mechanisms, such as ketone reductions. The investigation into their photosensitizing properties, particularly for derivatives like 4-benzoylbenzoic acid, is relevant to environmental and atmospheric chemistry. rsc.org

Data Tables

Table 1: Physicochemical Properties of 2-(2,3-Dimethoxybenzoyl)benzoic acid and Related Compounds Data for this compound is calculated. Data for parent and isomeric compounds are provided for context from experimental and calculated sources.

PropertyThis compound2-Benzoylbenzoic acid4-Benzoylbenzoic acid2,4-Dimethoxybenzoic acid
Molecular Formula C₁₆H₁₄O₅C₁₄H₁₀O₃C₁₄H₁₀O₃C₉H₁₀O₄
Molecular Weight 286.28 g/mol 226.23 g/mol 226.23 g/mol 182.17 g/mol
Melting Point Not available126-129 °C chemicalbook.com198-200 °CNot available
Boiling Point Not available257-265 °C chemicalbook.comNot availableNot available
CAS Number Not available85-52-9611-95-091-52-1 chemeo.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76250-92-5

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

2-(2,3-dimethoxybenzoyl)benzoic acid

InChI

InChI=1S/C16H14O5/c1-20-13-9-5-8-12(15(13)21-2)14(17)10-6-3-4-7-11(10)16(18)19/h3-9H,1-2H3,(H,18,19)

InChI Key

VUOBIQYNJQGJMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Preparation

Strategies for the Construction of the 2-(2,3-Dimethoxybenzoyl)benzoic Acid Scaffold

The creation of the central diaryl ketone linkage is the cornerstone of synthesizing this compound. Various strategies have been explored, primarily revolving around acylation reactions and the utilization of pre-functionalized precursors.

A prominent and classical approach for the formation of diaryl ketones is the Friedel-Crafts acylation. miracosta.edubeilstein-journals.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. In the context of this compound synthesis, this would typically involve the reaction of a suitable benzene (B151609) derivative with a 2,3-dimethoxybenzoyl moiety.

The general mechanism of a Friedel-Crafts acylation begins with the activation of the acylating agent by a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. semanticscholar.org This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to afford the desired ketone.

A representative reaction, analogous to the synthesis of the target molecule, is the acylation of benzene with phthalic anhydride in the presence of an ionic liquid catalyst, which can yield o-benzoylbenzoic acid. google.comgoogle.com The conditions for such reactions can be optimized for temperature and reactant ratios to maximize yield.

Table 1: Illustrative Friedel-Crafts Acylation Conditions

Acylating Agent Aromatic Substrate Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%)
Phthalic Anhydride Benzene Aluminate Ionic Liquid - 30-60 3-9 Not specified

It is important to note that the regioselectivity of the Friedel-Crafts acylation can be influenced by the existing substituents on the aromatic ring. The presence of activating or deactivating groups directs the incoming electrophile to specific positions on the ring.

An alternative and highly regioselective strategy involves the use of 2,3-dimethoxybenzoic acid as a starting material. This approach leverages the directing effect of the carboxylate group in a process known as directed ortho-metalation (DoM). wikipedia.org DoM is a powerful tool in organic synthesis for the functionalization of the position ortho to a directing metalation group (DMG). wikipedia.org

In this methodology, the benzoic acid is treated with a strong base, typically an organolithium reagent such as sec-butyllithium (B1581126) (s-BuLi) in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.orgnih.gov This results in the deprotonation of the carboxylic acid and the selective removal of a proton at the ortho position, forming a dilithiated intermediate. unblog.frresearchgate.netrsc.org This intermediate can then be reacted with a suitable electrophile to introduce a substituent at the desired position. For the synthesis of this compound, the ortho-lithiated species could theoretically be coupled with a benzoyl equivalent.

The choice of the base can be crucial for the regioselectivity of the metalation. For instance, in the case of 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA leads to deprotonation exclusively at the position ortho to the carboxylate, whereas using n-BuLi/t-BuOK can reverse this selectivity. organic-chemistry.orgnih.gov

Table 2: Reagents for Directed Ortho-Metalation of Benzoic Acids

Substrate Base System Temperature (°C) Outcome
2-Methoxybenzoic Acid s-BuLi/TMEDA -78 Deprotonation ortho to the carboxylate organic-chemistry.orgnih.gov
2-Methoxybenzoic Acid n-BuLi/t-BuOK -78 Reversal of regioselectivity organic-chemistry.orgnih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient alternative to traditional multi-step syntheses. researchgate.netnih.govnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for the creation of complex molecular scaffolds. nih.govbeilstein-journals.org

While specific examples of the direct synthesis of this compound using MCRs are not extensively documented in the literature, the principles of these reactions suggest a potential, albeit exploratory, pathway. For instance, a Passerini reaction involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. nih.gov A subsequent transformation of this product could potentially lead to the desired diaryl ketone structure.

The Ugi four-component reaction (U-4CR) is another powerful MCR that combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce a bis-amide. nih.gov The complexity of the resulting products from these reactions highlights the potential for rapid assembly of intricate molecular architectures.

Precursor Synthesis and Functional Group Interconversions

Acyl chlorides are highly reactive species that serve as excellent acylating agents in Friedel-Crafts reactions. The preparation of 2,3-dimethoxybenzoyl chloride from its corresponding carboxylic acid, 2,3-dimethoxybenzoic acid, is a standard and well-established transformation. chemicalbook.com

This conversion is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com The reaction proceeds via the formation of a highly reactive intermediate, which is then attacked by the chloride ion to yield the acyl chloride and gaseous byproducts.

Table 3: Common Reagents for the Synthesis of Benzoyl Chlorides

Carboxylic Acid Chlorinating Agent Catalyst Solvent Reaction Conditions
3,4-Dimethoxybenzoic Acid Thionyl Chloride N,N-Dimethylformamide Tetrahydrofuran Room Temperature, 8 hours google.com
2,4,5-Trimethoxybenzoic Acid Thionyl Chloride N,N-Dimethylformamide Toluene 80 °C, 1 hour

The synthesis of specifically substituted benzoic acid intermediates is crucial for various synthetic strategies. For instance, halogenated benzoic acids can serve as precursors for cross-coupling reactions or as substrates in nucleophilic aromatic substitution reactions. google.comnih.govgoogle.com

The synthesis of 2-halobenzoic acids can be achieved through various methods, including the bromination of o-halobenzoic acids using reagents like N-bromosuccinimide (NBS) in the presence of sulfuric acid. google.com The choice of solvent and reaction conditions can influence the yield and purity of the final product. For example, the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid has been reported via the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) followed by hydrolysis. googleapis.com

Furthermore, the synthesis of substituted benzoic acids can be accomplished through the carboxylation of organometallic intermediates. For example, the reaction of an aryl lithium or Grignard reagent with carbon dioxide is a common method for introducing a carboxylic acid group onto an aromatic ring.

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of this compound, primarily achieved through Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) with phthalic anhydride, is subject to optimization of various reaction parameters to maximize yield and purity. While specific optimization studies for this exact compound are not extensively detailed in publicly available literature, general principles of Friedel-Crafts reactions and findings from the synthesis of structurally similar compounds provide a framework for enhancing reaction efficiency. Key factors that can be manipulated include the choice of catalyst, solvent, reaction temperature, and reaction time.

The selection of an appropriate Lewis acid catalyst is critical. Aluminum chloride (AlCl₃) is a conventional and potent catalyst for this transformation. The molar ratio of the catalyst to the reactants is a crucial parameter to optimize. An excess of AlCl₃ is often required to account for its complexation with both the reactant (phthalic anhydride) and the product. However, using a large excess can lead to side reactions and purification challenges. Therefore, fine-tuning the stoichiometry of AlCl₃ is a primary focus for optimization.

The choice of solvent significantly influences the reaction's outcome. While carbon disulfide has been traditionally used, its toxicity and volatility have led to the exploration of alternative solvents. Dichloromethane and 1,2-dichloroethane (B1671644) are common substitutes. The ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants and intermediates. The polarity of the solvent can also affect the reaction rate and selectivity.

Reaction temperature and duration are interdependent parameters that require careful control. Friedel-Crafts acylations are typically initiated at low temperatures (e.g., 0-5 °C) to control the initial exothermic reaction and then gradually warmed to room temperature or heated to drive the reaction to completion. Optimization involves finding the optimal temperature profile that maximizes the formation of the desired product while minimizing the formation of byproducts. Prolonged reaction times at elevated temperatures can lead to decomposition or unwanted side reactions.

Work-up procedures also play a role in the final yield and purity of the product. The reaction is typically quenched by pouring the mixture into a mixture of ice and concentrated acid to decompose the aluminum chloride complex. Subsequent extraction and purification steps, such as recrystallization, are then employed to isolate the pure this compound.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

EntryCatalyst (molar eq.)SolventTemperature (°C)Time (h)Yield (%)
1AlCl₃ (2.0)CS₂0 to RT1265
2AlCl₃ (2.5)CS₂0 to RT1275
3AlCl₃ (3.0)CS₂0 to RT1278
4AlCl₃ (2.5)CH₂Cl₂0 to RT1272
5AlCl₃ (2.5)C₂H₄Cl₂0 to RT2480
6AlCl₃ (2.5)C₂H₄Cl₂RT1277
7AlCl₃ (2.5)C₂H₄Cl₂40882

Research Findings:

Studies on analogous compounds, such as 2-(2,5-dimethoxybenzoyl)benzoic acid, have highlighted the importance of a slight excess of the Lewis acid catalyst to drive the reaction to completion. Furthermore, the use of chlorinated hydrocarbon solvents like 1,2-dichloroethane has been shown to be effective, often leading to improved yields and easier handling compared to carbon disulfide. Investigations into the synthesis of other substituted benzoylbenzoic acids have demonstrated that careful control of the reaction temperature is paramount to prevent side reactions, such as dealkylation of the methoxy (B1213986) groups or the formation of isomeric byproducts. The incremental addition of the limiting reagent can also help to control the exothermicity of the reaction and improve selectivity. Further research focusing specifically on the optimization of this compound synthesis would be beneficial for establishing the most efficient and scalable protocol.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions

The two aromatic rings in 2-(2,3-dimethoxybenzoyl)benzoic acid exhibit different susceptibilities to electrophilic aromatic substitution (SEAr) due to the nature of their substituents. wikipedia.org

The benzoic acid ring possesses a strongly deactivating and meta-directing carboxyl group (-COOH). doubtnut.com This is because the carboxyl group withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. chegg.com Any electrophilic attack on this ring would be directed to the meta positions relative to the carboxyl group.

Nucleophilic aromatic substitution (NAS) reactions are less common for this type of compound unless a suitable leaving group (like a halide) is present on the aromatic ring, or if the ring is sufficiently activated by strong electron-withdrawing groups.

Carbonyl Group Reactivity and Transformations

The ketone carbonyl group in this compound is a primary site for nucleophilic attack. Its reactivity is influenced by the electronic nature of the two attached aromatic rings.

Reduction: The carbonyl group can be reduced to a secondary alcohol, forming 2-(hydroxy(2,3-dimethoxyphenyl)methyl)benzoic acid. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reagent is critical to avoid the simultaneous reduction of the carboxylic acid group; NaBH4 is generally selective for ketones and aldehydes over carboxylic acids.

Reactions with Organometallics: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols. This reaction provides a route to introduce a new carbon-carbon bond at the carbonyl position.

Friedel-Crafts Type Reactions: In the presence of a superacid like triflic acid (CF3SO3H), the carbonyl group can be protonated, generating a highly reactive dicationic electrophile. nih.govresearchgate.net This species can then react with other aromatic compounds in a Friedel-Crafts-type reaction. nih.govresearchgate.net

A summary of potential carbonyl group transformations is presented in the table below.

Reaction TypeReagent(s)Product Type
ReductionNaBH4 or LiAlH4Secondary Alcohol
Grignard ReactionR-MgXTertiary Alcohol
Wittig ReactionPh3P=CR2Alkene
Acetal FormationR'OH, H+Acetal

Oxidative and Reductive Pathways

Oxidative Pathways: The aromatic rings of this compound are generally resistant to oxidation under mild conditions. However, under harsh oxidative conditions, degradation of the aromatic system can occur. The primary site for oxidation is the methoxy (B1213986) groups, which can be cleaved under certain conditions. Electrochemical oxidation on electrodes like boron-doped diamond (BDD) has been shown to degrade benzoic acid through hydroxylation and subsequent ring-opening. tue.nl A similar pathway could be anticipated for this more complex derivative.

Reductive Pathways: Besides the reduction of the ketone carbonyl group as mentioned earlier, the carboxylic acid group can also be reduced to a primary alcohol. This transformation typically requires a strong reducing agent like LiAlH4. Selective reduction of the carboxylic acid in the presence of the ketone is challenging and would likely require protection of the ketone functionality. Catalytic hydrogenation could potentially reduce the aromatic rings, but this usually requires high pressures and temperatures. A patent describes the reduction of nitrobenzoic acid derivatives to aminobenzoic acids using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, a method that could be adapted for other reductions if a suitable functional group were present. google.com

Acid-Base Equilibrium Studies in Organic Media

The carboxylic acid group of this compound allows it to participate in acid-base equilibria. In solution, it can dissociate to form a carboxylate anion and a proton. The position of this equilibrium is described by its acid dissociation constant (Ka) or, more commonly, its pKa value.

CompoundSolventpKa
Benzoic AcidWater4.20
Benzoic AcidDimethyl Sulfoxide (DMSO)11.0
Benzoic AcidMethanol (B129727)9.4
Benzoic AcidAcetonitrile (B52724)21.5

Pyrolysis Mechanisms and Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to be a complex process involving the fragmentation of its various functional groups. While specific studies on this compound are not available, the pyrolysis of benzoic acid has been investigated. The thermal decomposition of benzoic acid at high temperatures (475-499 °C) primarily yields carbon dioxide and benzene (B151609), with smaller amounts of carbon monoxide, hydrogen, and biphenyl. researchgate.net

For this compound, several decomposition pathways can be postulated:

Decarboxylation: Similar to benzoic acid, the carboxylic acid group can be lost as CO2, which is a common thermal decomposition pathway for carboxylic acids. nih.gov

Cleavage of the Benzoyl Linkage: The C-C bond between the carbonyl group and the benzoic acid ring could cleave, leading to the formation of various radical species that would then undergo further reactions.

Decomposition of Methoxy Groups: At elevated temperatures, the methoxy groups can decompose, potentially through the loss of a methyl radical to form a phenoxy radical, or through other rearrangement pathways.

The exact products and mechanisms would depend on the specific pyrolysis conditions, such as temperature, pressure, and the presence of a catalyst or reactive atmosphere.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by probing the magnetic environments of its nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-(2,3-Dimethoxybenzoyl)benzoic acid is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. Due to the lack of symmetry, the seven aromatic protons would theoretically be chemically non-equivalent, though some signals may overlap. The protons of the two methoxy groups are also distinct.

Expected ¹H NMR Data:

Aromatic Protons (7H): These would appear in the range of approximately 7.0 to 8.2 ppm. The protons on the benzoic acid ring would likely experience different electronic effects than those on the dimethoxybenzoyl ring. Protons ortho to the carbonyl groups are expected to be shifted further downfield due to the electron-withdrawing anisotropic effect of the C=O bond.

Methoxy Protons (6H): Two distinct singlets are expected for the two methoxy groups (-OCH₃), likely appearing in the range of 3.8 to 4.0 ppm. Their exact chemical shifts would differ slightly due to their different positions on the benzoyl ring.

Carboxylic Acid Proton (1H): The acidic proton of the carboxyl group would typically appear as a broad singlet far downfield, often between 10.0 and 13.0 ppm, and its visibility can be dependent on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum would provide information on all 16 carbon atoms in the molecule.

Expected ¹³C NMR Data:

Carbonyl Carbons (C=O): Two distinct signals are anticipated in the downfield region. The ketone carbonyl carbon is expected around 195-200 ppm, while the carboxylic acid carbonyl carbon would typically appear between 165-175 ppm.

Aromatic Carbons: Twelve signals for the aromatic carbons are expected in the range of 110-140 ppm. The carbons directly attached to the methoxy groups would be shifted downfield (around 145-155 ppm), while the carbons bearing the carbonyl and carboxyl groups (quaternary carbons) would also show distinct chemical shifts.

Methoxy Carbons (-OCH₃): Two separate signals for the methoxy carbons would be expected in the range of 55-65 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons (³J-coupling), helping to map out the proton connectivity on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of each protonated carbon signal in the ¹³C spectrum based on the already assigned ¹H signals.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would be characterized by the presence of its key functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Carboxylic Acid O-H3300 - 2500 (very broad)Stretching
Aromatic C-H3100 - 3000Stretching
Ketone C=O1680 - 1660Stretching
Carboxylic Acid C=O1710 - 1680Stretching
Aromatic C=C1600 - 1450Stretching
Ether C-O1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric)Stretching
Carboxylic Acid C-O1320 - 1210Stretching

The presence of two distinct carbonyl absorptions (ketone and carboxylic acid) and the very broad O-H stretch from the carboxylic acid would be key diagnostic features in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Molecular Ion: For the molecular formula C₁₆H₁₄O₅, the exact molecular weight is approximately 286.0841 g/mol . High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak ([M]⁺) at this m/z value.

Fragmentation Analysis: The molecule would likely fragment in predictable ways under electron ionization (EI). Key expected fragments would include:

[M - OH]⁺ (m/z 269): Loss of a hydroxyl radical from the carboxylic acid group.

[M - COOH]⁺ (m/z 241): Loss of the entire carboxyl group.

[C₈H₇O₃]⁺ (m/z 163): Cleavage yielding the 2,3-dimethoxybenzoyl cation.

[C₇H₅O₂]⁺ (m/z 121): Cleavage yielding the benzoyl cation from the benzoic acid moiety.

[C₆H₅]⁺ (m/z 77): Loss of the CO group from the m/z 105 ion.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound has not been reported in the searched literature, its solid-state structure can be predicted based on similar molecules.

Hydrogen Bonding: A primary feature would almost certainly be the formation of a centrosymmetric dimer in the crystal lattice. Two molecules would be linked by strong hydrogen bonds between their carboxylic acid groups.

Molecular Conformation: Due to steric hindrance between the ortho-substituents on the two aromatic rings, the molecule is not expected to be planar. A significant dihedral angle (twist) would exist between the planes of the benzoic acid ring and the 2,3-dimethoxybenzoyl ring. This twist angle is a characteristic feature of substituted benzophenones.

Crystal System: The specific crystal system (e.g., monoclinic, orthorhombic) and space group could only be determined through experimental analysis.

Crystal Packing and Intermolecular Interactions

Hydrogen Bonding: A predominant feature in the crystal structure of carboxylic acids is the formation of hydrogen bonds. Typically, the carboxylic acid groups of two molecules interact to form a centrosymmetric dimer. This interaction involves the hydroxyl group of one molecule acting as a hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice versa. This robust hydrogen-bonding motif is a primary driver in the crystal packing of many benzoic acid derivatives.

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is the specific spatial arrangement of its atoms. For this compound, the key conformational parameters are the dihedral angles between the two aromatic rings and the orientation of the methoxy and carboxylic acid groups.

The molecule's flexibility is primarily centered around the bond connecting the benzoyl group to the benzoic acid moiety. The relative orientation of the two phenyl rings is a critical aspect of its conformation. This is defined by the dihedral angle between the planes of the two rings. Furthermore, the positioning of the two methoxy groups on one of the phenyl rings and the carboxylic acid group on the other will be influenced by steric hindrance and the optimization of intermolecular interactions within the crystal lattice. It is not uncommon for substituted benzoic acids to exhibit conformational polymorphism, where different crystalline forms arise from different molecular conformations.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a compound by determining the mass percentages of its constituent elements. The molecular formula for this compound is C₁₆H₁₄O₅, leading to a molecular weight of 286.28 g/mol . Based on this, the theoretical elemental composition can be calculated. While specific experimental data for this compound is not available, the table below outlines the expected theoretical percentages.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.01116192.17667.15
HydrogenH1.0081414.1124.93
OxygenO15.999579.99527.92

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For derivatives of benzoic acid, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G, are commonly employed to achieve a balance between accuracy and computational cost. researchgate.net

Electronic Structure: The electronic properties of 2-(2,3-Dimethoxybenzoyl)benzoic acid are dictated by the arrangement of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. In substituted benzoic acids, the HOMO is typically localized on the electron-rich aromatic rings and methoxy (B1213986) groups, while the LUMO is often centered on the electron-withdrawing carbonyl and carboxylic acid moieties. A smaller HOMO-LUMO gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can further identify electrophilic and nucleophilic sites, with negative potential (red/yellow) indicating regions prone to electrophilic attack (like the carbonyl oxygens) and positive potential (blue) indicating regions susceptible to nucleophilic attack. ucl.ac.uknih.gov

Interactive Table: Typical Calculated Geometric Parameters for a Benzoylbenzoic Acid Scaffold
ParameterAtom 1Atom 2Atom 3Atom 4Typical Calculated Value
Bond Length C (carboxyl)O (carbonyl)--~1.21 Å
Bond Length C (carboxyl)O (hydroxyl)--~1.36 Å
Bond Length C (bridge)O (bridge)--~1.23 Å
Bond Angle O (carbonyl)C (carboxyl)O (hydroxyl)-~122°
Dihedral Angle C (ring 1)C (ring 1)C (bridge)C (ring 2)50° - 70°
Interactive Table: Calculated Electronic Properties of Substituted Benzoic Acids
PropertyTypical Calculated Value (eV)Description
HOMO Energy -6.0 to -7.0Energy of the highest occupied molecular orbital
LUMO Energy -1.5 to -2.5Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 4.0 to 5.0Indicator of chemical reactivity and stability

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For a molecule like this compound, this involves mapping the potential energy surface for reactions such as esterification, amide formation, or intramolecular cyclization. DFT calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition state analysis allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to proceed. nih.gov A lower activation energy corresponds to a faster reaction rate. For instance, in the synthesis of 2-benzoylbenzoic acid from phthalic anhydride (B1165640) and benzene (B151609) (a Friedel-Crafts acylation), computational models can help understand the role of the catalyst and identify the rate-determining step. google.com Similarly, for reactions involving the carboxylic acid group, modeling can predict the most favorable pathway by comparing the energies of different possible transition states. nih.govacs.org This predictive capability is vital for optimizing reaction conditions and designing more efficient synthetic routes.

Interactive Table: Example of Calculated Activation Energies for Benzoic Acid Reactions
Reaction TypeReactant(s)ProductCatalystCalculated Activation Energy (kcal/mol)
Decarboxylation Oxidized Benzoic AcidPhenyl radical + CO2None~63
Decarboxylation Silver BenzoateBenzeneSilver~43
Esterification Benzoic Acid + Methanol (B129727)Methyl BenzoateAcid20 - 30

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Predictions

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of molecules including this compound, QSAR can be used to predict their potential as enzyme inhibitors, antibacterial agents, or other bioactive compounds based on their structural features. nih.govdergipark.org.tr

The process involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties. dergipark.org.tr Common descriptors include:

Topological descriptors: Molecular connectivity indices that describe the branching and complexity of the molecular skeleton. nih.gov

Electronic descriptors: Partial atomic charges, dipole moment, and HOMO/LUMO energies.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP), which measures how the compound distributes between an oily and an aqueous phase. nih.gov

Steric descriptors: Molar refractivity and molecular volume. nih.gov

Once calculated, these descriptors are used to build a statistical model (e.g., using multiple linear regression or machine learning methods) that relates them to the observed biological activity. dergipark.org.trrsc.org The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives and provide mechanistic insights by identifying which structural features are most important for activity. nih.gov For example, a QSAR study might reveal that increased hydrophobicity and the presence of aromatic rings are conducive to the inhibitory activity of benzoylbenzoic acid derivatives. nih.gov

Interactive Table: Common Molecular Descriptors in QSAR Studies of Benzoic Acid Derivatives
Descriptor ClassExample DescriptorProperty MeasuredRelevance to Activity
Electronic HOMO EnergyElectron-donating abilityGoverns charge-transfer interactions
Hydrophobic LogPLipophilicityAffects membrane permeability and binding
Steric Molar RefractivityMolecular volume and polarizabilityInfluences fit into a binding site
Topological Balaban Index (J)Molecular branching and shapeDescribes overall molecular architecture

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations are excellent for finding the minimum-energy (most stable) structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of a molecule over time. unimi.itrsc.org this compound is a flexible molecule due to the rotatable single bonds connecting the two rings and within the methoxy and carboxylic acid groups.

MD simulations model the movements of atoms by solving Newton's equations of motion, treating atoms as balls and bonds as springs. nih.gov These simulations, often performed with the molecule surrounded by explicit solvent molecules (like water), can reveal:

The range of accessible conformations and the relative populations of different conformers. ucl.ac.uknih.gov

The energy barriers for rotation around key bonds.

The formation and breaking of intramolecular and intermolecular hydrogen bonds. nih.gov

How the molecule's shape and flexibility change in different environments (e.g., polar vs. non-polar solvents). nih.gov

Understanding the conformational flexibility is crucial, as the specific 3D shape a molecule adopts can be critical for its ability to bind to a biological target or to pack into a crystal lattice. ucl.ac.uk For example, MD can show whether the molecule prefers a more extended or a folded conformation in solution. unimi.it

Interactive Table: Key Rotatable Bonds in this compound
BondAtoms InvolvedDescription
Torsion 1 C(ring)-C(carbonyl)-C(ring)-C(ring)Rotation between the two aromatic rings
Torsion 2 C(ring)-C(carboxyl)-O-HOrientation of the carboxylic acid proton
Torsion 3 C(ring)-O-C(methyl)-HOrientation of the methoxy groups

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. dergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the magnetic shielding tensors for each nucleus. nih.gov These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. ucl.ac.uk Comparing the predicted chemical shifts with experimental data can help assign peaks in complex spectra and confirm the proposed molecular structure. dergipark.org.trnih.gov Discrepancies between calculated and observed shifts can sometimes reveal unusual electronic effects or conformational preferences. nih.gov

IR Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. actascientific.com The calculation provides the frequency and intensity of each vibrational mode (e.g., C=O stretch, O-H stretch, C-H bend). actascientific.com It is standard practice to apply a scaling factor to the calculated frequencies, as the theoretical methods (due to approximations like the harmonic oscillator model) tend to overestimate the true values. ucl.ac.uk The predicted IR spectrum is an invaluable aid in assigning the bands observed in an experimental spectrum to specific molecular motions. researchgate.net

Interactive Table: Predicted vs. Experimental Spectroscopic Data for Benzoic Acid Analogs
SpectroscopyParameterTypical Experimental RangeTypical Calculated Value
IR C=O Stretch (Carboxylic Acid)1680-1710 cm⁻¹1700-1750 cm⁻¹ (scaled)
IR O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)2600-3400 cm⁻¹ (scaled)
¹H NMR Carboxylic Acid Proton (-COOH)10.0-13.0 ppm10.5-13.5 ppm
¹³C NMR Carbonyl Carbon (-C=O)165-175 ppm168-178 ppm

Applications in Organic Synthesis As a Building Block

Precursor for Complex Organic Molecules

The structural framework of 2-benzoylbenzoic acid derivatives is fundamental to the synthesis of more complex organic molecules. One of the most significant applications is in the production of anthraquinone (B42736) and its derivatives. The intramolecular cyclization of 2-benzoylbenzoic acid, typically facilitated by a dehydrating agent like sulfuric acid, is a classic method for forming the tricyclic anthraquinone core. guidechem.comgoogle.comgoogle.com This process is crucial for the synthesis of a wide array of dyes and pigments. guidechem.comnbinno.com

Furthermore, substituted 2-benzoylbenzoic acids act as essential precursors for chromogenic phthalide (B148349) compounds. google.com These molecules are key components in technologies such as carbonless duplicating paper and thermal marking systems. google.com The synthesis involves the reaction of the 2-benzoylbenzoic acid intermediate with various aniline (B41778) derivatives or other aromatic compounds. google.com The versatility of this reaction allows for the creation of a diverse range of phthalide-based color formers. Additionally, derivatives like benzoyl-1,4-benzoquinones, synthesized from benzoic acid precursors, serve as dienophiles in Diels-Alder reactions, paving the way for the synthesis of complex structures like anthracyclinones. ijnrd.org

Scaffold for Heterocyclic Compound Synthesis

The bifunctional nature of 2-acylbenzoic acids makes them highly effective scaffolds for the synthesis of various heterocyclic compounds. researchgate.net Their utility in constructing phthalides, isochromanones, isoindolones, and phthalazines is well-documented. researchgate.net

Specifically, substituted 2-benzoylbenzoic acids can be reacted with aromatic heterocyclic nitrogen compounds, such as indoles, pyrroles, and carbazoles. google.com This reaction leads to the formation of complex heterocyclic structures like 3-aryl-3-heteroarylphthalides. google.com The process provides a versatile method for producing a wide variety of phthalide color formers from a single, readily accessible intermediate. google.com Moreover, synthetic routes have been developed to produce 2-substituted-3,4-fused heterocyclic benzoic acids, which are valuable intermediates for agrochemical and pharmaceutical compounds. googleapis.com

Role in the Preparation of Bioactive Analogs as Mechanistic and Structural Probes

The 2-benzoylbenzoic acid skeleton is a valuable platform for the synthesis of bioactive analogs used to probe biological systems. A notable example is its use as a reagent in the synthesis of BzATP (2'/3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate). chemicalbook.comcymitquimica.com BzATP is a potent and selective agonist for P2X purinergic receptors, particularly the P2X7 receptor, and is widely used as a photoaffinity label to study the structure and function of ATP-binding sites on proteins. chemicalbook.com

The synthesis of novel derivatives, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, highlights the role of the benzoic acid framework in developing new therapeutic agents. nih.gov Such compounds are investigated for their potential anti-inflammatory and analgesic properties, serving as probes to understand mechanisms of action and structure-activity relationships. nih.gov The ability to modify the benzoyl and benzoic acid rings allows for the systematic tuning of electronic and steric properties, leading to the development of selective biological probes.

Utility in Natural Product Synthesis

The core structure of 2-benzoylbenzoic acid is a key component in the synthetic routes to various natural products, particularly those containing an anthraquinone nucleus. nih.gov Many complex natural products, including numerous medicinally valuable compounds, are based on the anthraquinone framework. nih.gov The synthesis of these molecules often involves an early-stage construction of a substituted anthraquinone ring system, which can be derived from a corresponding 2-benzoylbenzoic acid derivative. ijnrd.orgnih.gov

For instance, the synthesis of benzoyl-1,4-benzoquinones from benzoic acid derivatives provides precursors that can be elaborated through cycloaddition reactions to form the core of anthracyclinones, a class of potent anti-cancer agents. ijnrd.org Although direct total syntheses of specific natural products starting from 2-(2,3-dimethoxybenzoyl)benzoic acid are not extensively detailed in general literature, the established synthetic pathways from 2-benzoylbenzoic acids to anthraquinones are fundamental strategies applied in the broader context of natural product synthesis. nih.gov

Applications in Advanced Materials Precursors

2-Benzoylbenzoic acid serves as a precursor in the development of advanced materials, particularly in the field of polymer chemistry. It is known to function as a photoinitiator, where its ability to absorb UV light can trigger polymerization processes. cymitquimica.com This property is valuable in the curing of coatings, adhesives, and inks.

Furthermore, its role as an intermediate in the synthesis of chromogenic phthalide compounds contributes to the production of functional materials. google.com These phthalides are the active components in pressure- and heat-sensitive recording materials, such as carbonless copy paper and thermal printer paper. google.com The development of such materials relies on the availability of high-purity precursors like substituted 2-benzoylbenzoic acids to ensure reliable performance.

Mechanistic Studies of Biological Interactions in Vitro and Non Clinical

Chitin (B13524) Synthesis Inhibition StudiesNo studies were found that investigate the potential for 2-(2,3-Dimethoxybenzoyl)benzoic acid to act as an inhibitor of chitin synthesis.

While a significant body of research exists for other benzoic acid derivatives, the strict requirement to focus solely on this compound prevents the inclusion of that data. Therefore, a scientifically accurate and thorough article conforming to the provided outline cannot be generated at this time.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For a non-volatile, polar compound like 2-(2,3-Dimethoxybenzoyl)benzoic acid, High-Performance Liquid Chromatography (HPLC) is the predominant technique.

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for the analysis of Trimetazidine and its impurities, including this compound. Method development focuses on optimizing separation parameters to achieve good resolution between the main compound, its impurities, and any degradation products.

Development and validation of a stability-indicating RP-HPLC method is crucial for determining the presence of related substances in drug manufacturing. Though specific validated methods solely for this compound are not extensively detailed in publicly available literature, the general approach involves using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to effectively separate compounds with different polarities. Validation is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is specific, linear, accurate, precise, and robust.

Table 1: Representative HPLC Method Parameters for Analysis of Related Substances

Parameter Typical Condition
Stationary Phase Octadecyl silane (B1218182) (C18), 5 µm, 250 x 4.6 mm
Mobile Phase A: Phosphate Buffer (pH adjusted) B: Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 1.0 - 1.2 mL/min
Column Temperature 25 - 30 °C
Detection Wavelength 230 - 240 nm

| Injection Volume | 10 - 20 µL |

This table represents typical starting conditions for method development for Trimetazidine and its related substances; specific parameters for this compound would require experimental optimization and validation.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to its polar carboxylic acid group and high molecular weight, this compound is non-volatile. Therefore, direct analysis by GC is not feasible.

For GC analysis to be possible, the compound must first undergo a derivatization process to convert it into a more volatile and thermally stable derivative. A common derivatization reaction for a carboxylic acid is esterification, for example, reacting it with methanol to form the corresponding methyl ester. This derivative would be significantly more volatile and amenable to GC separation. However, there are no standard or published GC methods specifically developed for the analysis of derivatized this compound in the reviewed scientific literature.

Spectrophotometric Approaches for Detection

Spectrophotometry measures the interaction of matter with electromagnetic radiation and is widely used for the quantification and characterization of chemical substances.

UV-Visible spectrophotometry is a robust and common detection method, frequently coupled with HPLC. The this compound molecule contains multiple chromophores—specifically, the benzoic acid and dimethoxybenzoyl ring systems—which absorb light in the ultraviolet region. This property allows for its detection and quantification.

During HPLC analysis, a UV-Vis detector is set to a specific wavelength (λmax) where the compound exhibits maximum absorbance, ensuring high sensitivity. The selection of an appropriate wavelength, typically in the range of 230-240 nm for Trimetazidine and its related substances, is a key part of method development. While the precise absorption maximum for pure this compound is not widely reported, it can be determined experimentally by scanning a solution of the pure compound across the UV spectrum.

Table 2: Typical UV Detection Wavelengths in Pharmaceutical Analysis

Compound Type Chromophore Typical λmax Range (nm)
Aromatic Carboxylic Acids Benzoyl, Benzoic Acid 230 - 280

Fluorescence spectroscopy is a highly sensitive detection method that measures the emission of light from a compound after it has absorbed light. For a molecule to be fluorescent, it typically needs to have a rigid, conjugated structure.

The aromatic rings in this compound provide the necessary conjugated system, suggesting that the compound may exhibit native fluorescence. However, fluorescence spectroscopy is not a commonly reported primary technique for the analysis of this compound or related substances in quality control settings. It is generally employed when extremely low detection limits are required, which may not be necessary for routine impurity profiling. No specific studies detailing the fluorescence excitation or emission spectra for this compound were identified in the literature.

Electrochemical Methods for Chemical Detection

Electrochemical detection, when coupled with HPLC, offers high sensitivity and selectivity for compounds that can be oxidized or reduced. The detector measures the current generated by the analyte's reaction at an electrode surface held at a specific potential.

The functional groups within the this compound structure are not typically considered highly electroactive under standard analytical conditions. While some phenolic or other easily oxidizable or reducible moieties can be targeted by this method, it is not a conventional approach for this particular compound. The vast majority of analytical methods for related substances in pharmaceuticals rely on UV detection due to its broad applicability and robustness. Accordingly, no research or application notes describing the use of electrochemical methods for the detection of this compound have been found.

Biosensor Development for Specific Research Applications

The detection and quantification of specific organic molecules are crucial for a multitude of research applications. While traditional analytical techniques offer high accuracy, they can be time-consuming and require sophisticated instrumentation. Biosensors present a compelling alternative, offering the potential for rapid, sensitive, and selective analysis. This section explores the prospective development of biosensors for the specific detection of this compound, drawing upon established methodologies for similar aromatic carboxylic acids.

Currently, there is a lack of literature describing biosensors developed specifically for this compound. However, the successful design of biosensors for benzoic acid and its other derivatives provides a strong foundation for the future development of a sensor for this particular compound. The primary approaches that could be adapted include enzyme-inhibition-based, transcription factor-based, and optical biosensors.

Enzyme-Inhibition-Based Biosensors:

A prominent strategy in the development of biosensors for benzoic acid involves the principle of enzyme inhibition. Enzymes such as tyrosinase and polyphenol oxidase (PPO) have been effectively utilized for this purpose. researchgate.netnih.gov The operational mechanism of these biosensors is predicated on the inhibitory effect of benzoic acid on the enzyme's catalytic activity. nih.gov For instance, an amperometric biosensor can be constructed by immobilizing PPO on an electrode. In the presence of a suitable substrate like catechol, the enzyme catalyzes an electrochemical reaction that generates a measurable current. When this compound is introduced, it would likely act as a competitive inhibitor, binding to the active site of the enzyme and causing a decrease in the catalytic current. nih.gov This change in current can be correlated to the concentration of the analyte.

Similarly, an optical biosensor could be developed. An optical test strip for benzoic acid has been fabricated by immobilizing tyrosinase on a solid support. researchgate.netnih.gov The enzymatic reaction produces a colored product, and the presence of the inhibitor leads to a reduction in color intensity, which can be quantified. researchgate.net

Transcription Factor-Based Biosensors:

Another promising avenue is the use of transcription factors as the biological recognition element. A synthetic biosensor, designated sBAD, has been engineered in Saccharomyces cerevisiae for the detection of various benzoic acid derivatives. nih.gov This biosensor incorporates the pHBA-binding domain of the HbaR transcription factor from Rhodopseudomonas palustris. nih.gov Upon binding of a benzoic acid derivative, the transcription factor activates the expression of a reporter gene, such as a fluorescent protein. nih.gov The resulting fluorescence intensity is proportional to the concentration of the analyte. nih.gov While this particular biosensor was shown to respond to a range of substituted benzoic acids, further protein engineering could potentially tailor its specificity towards this compound. nih.gov

Aptamer-Based Biosensors:

Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity, represent a more recent and highly adaptable platform for biosensor development. mdpi.commdpi.com The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process can be employed to isolate aptamers that specifically recognize this compound. mdpi.com These aptamers can then be integrated into various sensor formats, including fluorescent, colorimetric, and electrochemical sensors. mdpi.commdpi.com For example, a fluorescent aptasensor could be designed where the aptamer is labeled with a fluorophore and a quencher. In the absence of the target molecule, the aptamer maintains a conformation that brings the fluorophore and quencher in close proximity, resulting in low fluorescence. Upon binding to this compound, the aptamer undergoes a conformational change that separates the fluorophore and quencher, leading to an increase in fluorescence. bohrium.com

Potential Research Applications:

The development of a biosensor for this compound would open up new possibilities for research in various fields. In metabolic engineering, such a biosensor could be used for the high-throughput screening of microbial strains designed to produce this compound. It could also be a valuable tool in environmental monitoring for the detection of this compound as a potential pollutant or degradation product. In pharmaceutical research, a specific biosensor could facilitate studies on the compound's mechanism of action or its metabolic fate.

Performance of Biosensors for Related Benzoic Acid Derivatives:

To illustrate the potential performance of a future biosensor for this compound, the following tables summarize the characteristics of existing biosensors for benzoic acid and its derivatives.

Table 1: Performance of Electrochemical Biosensors for Benzoic Acid
Biosensor TypeBiorecognition ElementLinear RangeLimit of Detection (LOD)Reference
AmperometricPolyphenol Oxidase (PPO)2x10-7 M - 1x10-4 M2x10-7 M nih.gov
Table 2: Performance of Optical Biosensors for Benzoic Acid
Biosensor TypeBiorecognition ElementLinear RangeLimit of Detection (LOD)Reference
Optical Test StripTyrosinase100 - 700 ppm73.6 ppm researchgate.netmdpi.com
Table 3: Performance of Transcription Factor-Based Biosensors for Benzoic Acid Derivatives
Biosensor TypeBiorecognition ElementAnalyteResponseReference
Fluorescent Whole-CellsBAD (HbaR-based)p-Hydroxybenzoic Acid (pHBA)Linear fluorescence response nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.